2-bromo-1H-imidazole-5-carboxylic acid hydrochloride
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Overview
Description
2-bromo-1H-imidazole-5-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is particularly interesting due to its bromine and carboxylic acid functional groups, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1H-imidazole-5-carboxylic acid hydrochloride typically involves the bromination of 1H-imidazole-5-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1H-imidazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to alcohols.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-amino-1H-imidazole-5-carboxylic acid derivatives.
Oxidation: Formation of imidazole-5-carboxylates.
Reduction: Formation of 2-bromo-1H-imidazole-5-methanol.
Scientific Research Applications
2-bromo-1H-imidazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites containing nitrogen atoms.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-bromo-1H-imidazole-5-carboxylic acid hydrochloride largely depends on its interaction with biological molecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1H-imidazole-5-carboxylic acid hydrochloride
- 2-iodo-1H-imidazole-5-carboxylic acid hydrochloride
- 1H-imidazole-5-carboxylic acid
Uniqueness
2-bromo-1H-imidazole-5-carboxylic acid hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts. The bromine atom is more reactive in substitution reactions, making this compound particularly useful in synthetic chemistry for introducing new functional groups.
Properties
Molecular Formula |
C4H4BrClN2O2 |
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Molecular Weight |
227.44 g/mol |
IUPAC Name |
2-bromo-1H-imidazole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C4H3BrN2O2.ClH/c5-4-6-1-2(7-4)3(8)9;/h1H,(H,6,7)(H,8,9);1H |
InChI Key |
INWAYBORYXTSON-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)Br)C(=O)O.Cl |
Origin of Product |
United States |
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